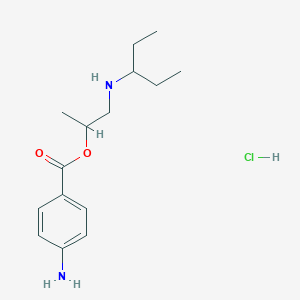
2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride is a chemical compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.824 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group and a pentan-3-ylazanium chloride moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride typically involves the reaction of 4-aminobenzoic acid with propylene oxide and pentan-3-ylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aminobenzoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzoyl derivatives.
Applications De Recherche Scientifique
2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes and proteins, leading to modifications in their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: Shares the aminobenzoyl group but lacks the propyl-pentan-3-ylazanium chloride moiety.
Propylene oxide: A precursor in the synthesis but lacks the aminobenzoyl group.
Pentan-3-ylamine: Contains the pentan-3-yl group but lacks the aminobenzoyl and chloride components.
Uniqueness
2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
69781-40-4 |
|---|---|
Formule moléculaire |
C15H25ClN2O2 |
Poids moléculaire |
300.82 g/mol |
Nom IUPAC |
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-14(5-2)17-10-11(3)19-15(18)12-6-8-13(16)9-7-12;/h6-9,11,14,17H,4-5,10,16H2,1-3H3;1H |
Clé InChI |
JMBNWBYBTWTKRW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NCC(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


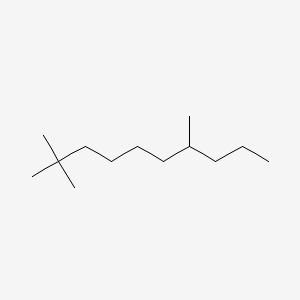

![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)
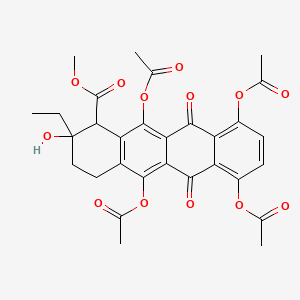
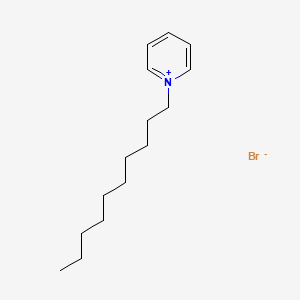
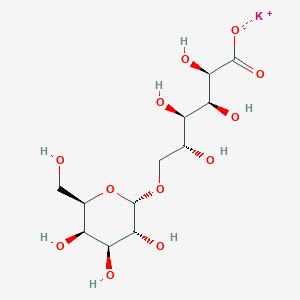

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
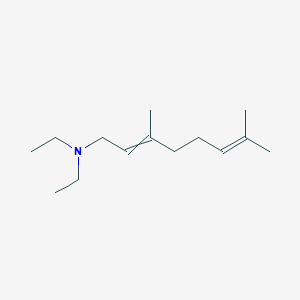
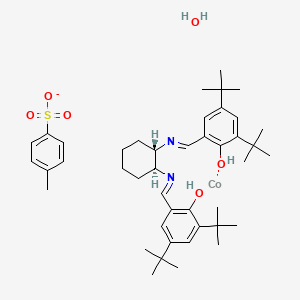

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
